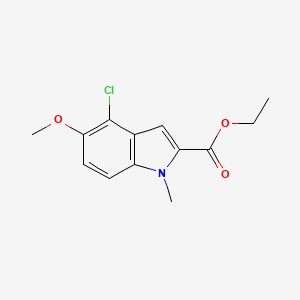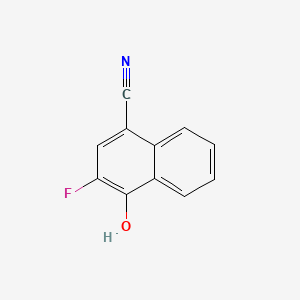
4-(Chloromethoxy)-1,1,1,2,3,3-hexafluorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethoxy)-1,1,1,2,3,3-hexafluorobutane is a chemical compound characterized by its unique structure, which includes a chloromethoxy group and multiple fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)-1,1,1,2,3,3-hexafluorobutane typically involves the chloromethylation of hexafluorobutane. One common method involves the use of 1,4-bis(chloromethoxy)butane as a chloromethylation reagent in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4). The reaction is carried out in a solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to separate the desired product from by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethoxy)-1,1,1,2,3,3-hexafluorobutane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloromethoxy group.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethoxy)-1,1,1,2,3,3-hexafluorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing chloromethoxy and fluorine functionalities.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 4-(Chloromethoxy)-1,1,1,2,3,3-hexafluorobutane exerts its effects involves interactions with various molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect molecular pathways and processes, making the compound useful in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(chloromethoxy)butane: Used in similar chloromethylation reactions.
Hexafluorobenzene: Another fluorinated compound with different reactivity.
Chloromethyl methyl ether: Shares the chloromethoxy functionality but lacks the fluorine atoms.
Uniqueness
4-(Chloromethoxy)-1,1,1,2,3,3-hexafluorobutane is unique due to the combination of chloromethoxy and multiple fluorine atoms, which impart distinct chemical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Eigenschaften
Molekularformel |
C5H5ClF6O |
|---|---|
Molekulargewicht |
230.53 g/mol |
IUPAC-Name |
4-(chloromethoxy)-1,1,1,2,3,3-hexafluorobutane |
InChI |
InChI=1S/C5H5ClF6O/c6-2-13-1-4(8,9)3(7)5(10,11)12/h3H,1-2H2 |
InChI-Schlüssel |
VVWJMNXQELIOIF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(F)(F)F)F)(F)F)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[2,1-b]furan-1-carbaldehyde](/img/no-structure.png)
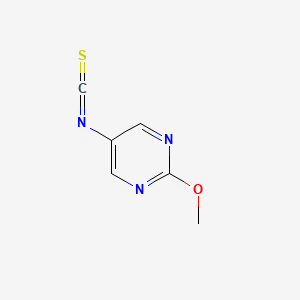
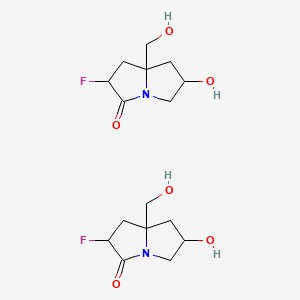
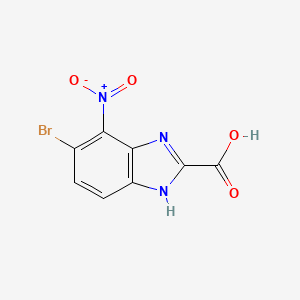


![2,6,8-Trimethylimidazo[1,2-a]pyrazine](/img/structure/B13687176.png)

